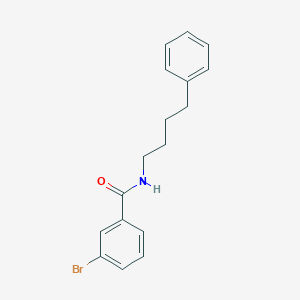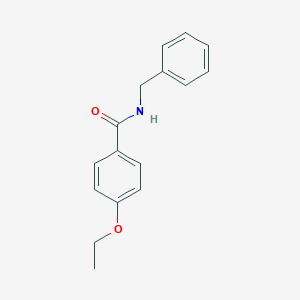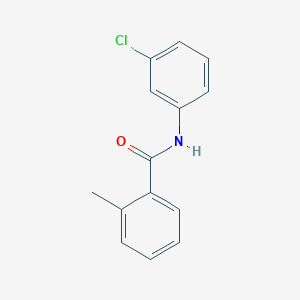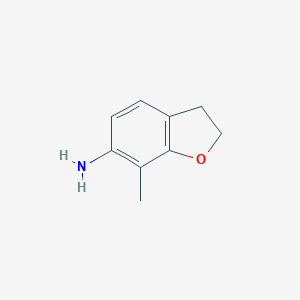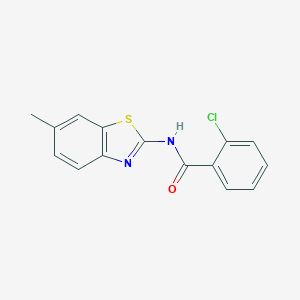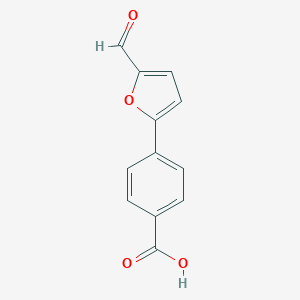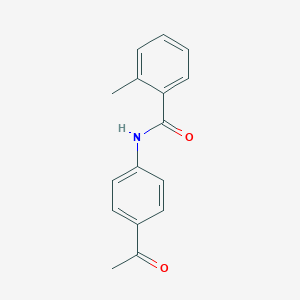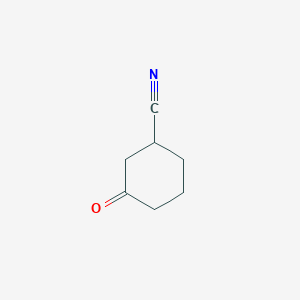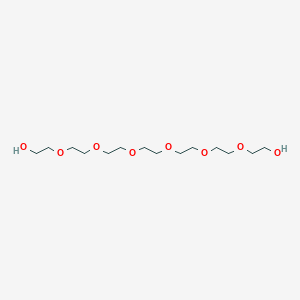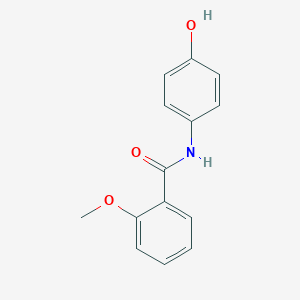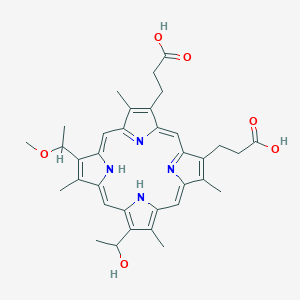![molecular formula C20H15NO3 B186215 Benzoic acid, 2-[(diphenylamino)carbonyl]- CAS No. 67699-32-5](/img/structure/B186215.png)
Benzoic acid, 2-[(diphenylamino)carbonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-[(diphenylamino)carbonyl]-, also known as Diphenylcarbamoyl benzoic acid (DCBA), is a chemical compound that has been widely studied for its potential applications in various fields, including medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of DCBA is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. In cancer cells, DCBA has been shown to induce apoptosis and inhibit cell proliferation. In viruses, DCBA has been shown to inhibit viral replication by interfering with viral enzymes. In fungi, DCBA has been shown to inhibit cell wall synthesis and disrupt fungal metabolism. The precise mechanisms of action of DCBA in these different contexts are still being investigated.
Efectos Bioquímicos Y Fisiológicos
DCBA has been shown to have a range of biochemical and physiological effects. In cancer cells, DCBA has been shown to induce DNA damage, activate caspases, and inhibit angiogenesis. In viruses, DCBA has been shown to inhibit viral replication and reduce viral load. In fungi, DCBA has been shown to disrupt cell wall synthesis and inhibit fungal growth. The specific biochemical and physiological effects of DCBA can vary depending on the context and concentration of the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCBA has several advantages for use in lab experiments, including its high purity, stability, and versatility. However, DCBA also has some limitations, including its relatively low solubility in water and potential toxicity at high concentrations. Careful optimization of experimental conditions and proper handling of DCBA are necessary to ensure accurate and safe results.
Direcciones Futuras
There are several future directions for research on DCBA. In medicine, further investigation of the antitumor and antiviral properties of DCBA could lead to the development of new cancer treatments and antiviral drugs. In agriculture, research on the herbicidal and fungicidal properties of DCBA could lead to the development of more effective and environmentally friendly pesticides. In industry, research on the use of DCBA as a dye intermediate and polymer stabilizer could lead to the development of new materials with improved properties. Overall, DCBA is a promising compound with a wide range of potential applications, and further research is needed to fully understand its properties and potential uses.
Métodos De Síntesis
DCBA can be synthesized through a variety of methods, including the reaction of benzoic acid with diphenylcarbamoyl chloride or the reaction of diphenylamine with benzoyl chloride. The synthesis method used can affect the purity and yield of the final product, and optimization of the reaction conditions is necessary to obtain high-quality DCBA.
Aplicaciones Científicas De Investigación
DCBA has been extensively studied for its potential applications in various fields. In medicine, DCBA has been shown to have antitumor, antiviral, and antifungal properties. In agriculture, DCBA has been used as a herbicide and fungicide. In industry, DCBA has been used as a dye intermediate and a stabilizer for polymers. The diverse range of potential applications for DCBA highlights its versatility and importance in scientific research.
Propiedades
Número CAS |
67699-32-5 |
|---|---|
Nombre del producto |
Benzoic acid, 2-[(diphenylamino)carbonyl]- |
Fórmula molecular |
C20H15NO3 |
Peso molecular |
317.3 g/mol |
Nombre IUPAC |
2-(diphenylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C20H15NO3/c22-19(17-13-7-8-14-18(17)20(23)24)21(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,23,24) |
Clave InChI |
JWGOKCNYKDSPSK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O |
Otros números CAS |
67699-32-5 |
Solubilidad |
46.8 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



